molecular formula C19H20N4O2 B2827018 N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954811-97-3

N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2827018
M. Wt: 336.395
InChI Key: NZXBZUCOAVQVDJ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound. However, there is limited information available about this specific compound1234. It’s important to note that the information might be related to similar compounds or derivatives1234.



Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions5. However, the specific synthesis process for “N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide” is not readily available in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction6. However, the specific molecular structure analysis for this compound is not available in the sources I found.



Chemical Reactions Analysis

Chemical reactions involving this compound could be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy7. However, the specific chemical reactions analysis for this compound is not available in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, chemical formula, solubility, and more102. However, the specific physical and chemical properties analysis for this compound is not available in the sources I found.


Scientific Research Applications

Heterocyclic Derivative Synthesis

The compound is utilized in the synthesis of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes. This approach has led to the production of tetrahydrofuran, dioxolane and oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions leverage the oxidative carbonylation of 4-yn-1-ones containing different substituents, offering a route to diverse chemical structures in satisfactory yields. The reaction conditions involve methanol or methanol/acetonitrile mixtures at moderate temperatures, utilizing catalytic amounts of PdI(2) in conjunction with KI under a specific mixture of CO and air, showcasing the compound's versatility in facilitating complex chemical transformations (Bacchi et al., 2005).

Antioxidant and Anticancer Activity

Novel derivatives of this compound have exhibited significant antioxidant and anticancer properties. Specifically, the antioxidant activity of certain derivatives has been found to surpass that of well-known antioxidants like ascorbic acid. Additionally, these derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, highlighting the compound's potential in medicinal chemistry for cancer treatment (Tumosienė et al., 2020).

Synthesis and Antimicrobial Activities

The compound is central to the synthesis of new 1,2,4-triazole derivatives which have shown good to moderate antimicrobial activities. These derivatives, synthesized from various ester ethoxycarbonylhydrazones and primary amines, have been effective against test microorganisms, indicating the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Photophysical Properties and DFT Computations

N-2-Aryl-1,2,3-Triazoles derivatives of the compound have been identified as novel blue-emitting fluorophores. These derivatives have been synthesized and studied for their absorption, emission, quantum yields, and dipole moments in various solvents. Theoretical data obtained by DFT and TD-DFT computations align well with experimental results, showcasing the compound's application in the field of fluorescent materials and its potential use in optical devices and sensors (Padalkar et al., 2015).

Cytotoxicity and Molecular Docking Studies

Derivatives of this compound have been synthesized and shown significant cytotoxicity against breast cancer cell lines, with certain compounds exhibiting promising cytotoxicity compared to standard drugs like Doxorubicin. Additionally, molecular docking studies have indicated strong interactions with tyrosine kinase active sites, further underlining the compound's potential in cancer treatment and its role in the design of new therapeutic agents (Shinde et al., 2022).

Safety And Hazards

The safety and hazards of a compound are typically determined through rigorous testing and analysis11. However, the specific safety and hazards information for this compound is not available in the sources I found.


Future Directions

The future directions for research on this compound could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, the specific future directions for this compound are not available in the sources I found1213.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.


properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-7-5-4-6-8-15)19(24)20-14-9-11-16(25-3)12-10-14/h4-13H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXBZUCOAVQVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

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